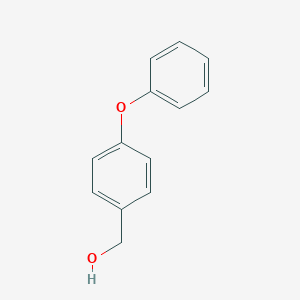

(4-Phenoxyphenyl)methanol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-phenoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOMFFKZOZMBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356553 | |

| Record name | (4-phenoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2215-78-3 | |

| Record name | (4-phenoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Phenoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide details a reliable and efficient synthesis pathway for (4-phenoxyphenyl)methanol, a valuable intermediate in pharmaceutical and materials science research. The described methodology focuses on a two-step process: the formation of a diaryl ether via Williamson ether synthesis, followed by the selective reduction of a carbonyl group to the desired alcohol. This document provides detailed experimental protocols, a summary of expected quantitative data, and a visualization of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-stage process. The initial step involves the formation of the diphenyl ether core, followed by the reduction of a carbonyl functional group. Two primary methods for the ether linkage formation are the Williamson ether synthesis and the Ullmann condensation. This guide will focus on the Williamson ether synthesis due to its generally milder reaction conditions. The subsequent reduction of the aldehyde functionality is readily accomplished using sodium borohydride.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound, commencing with the synthesis of the precursor 4-phenoxybenzaldehyde.

Step 1: Synthesis of 4-Phenoxybenzaldehyde via Williamson Ether Synthesis

This procedure outlines the formation of the diaryl ether linkage between phenol and 4-fluorobenzaldehyde.

Materials:

-

Phenol

-

4-Fluorobenzaldehyde

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask, add phenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

To this mixture, add 4-fluorobenzaldehyde (1.0 equivalent) dropwise.

-

Heat the reaction mixture to 120-140°C and maintain this temperature under reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with 1 M HCl (2 x 30 mL), followed by water (2 x 30 mL), and finally with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 4-phenoxybenzaldehyde.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Reduction of 4-Phenoxybenzaldehyde to this compound

This protocol describes the selective reduction of the aldehyde group to a primary alcohol using sodium borohydride.

Materials:

-

4-Phenoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Saturated ammonium chloride solution (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Erlenmeyer flask or round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-phenoxybenzaldehyde (1.0 equivalent) in methanol or ethanol in an Erlenmeyer flask and cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.1-1.5 equivalents) to the stirred solution in small portions.

-

After the addition is complete, continue to stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of deionized water or a saturated aqueous solution of ammonium chloride.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel.[1][2][3][4][5]

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis. Please note that actual yields may vary depending on reaction scale and experimental conditions.

| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Williamson Ether Synthesis | Phenol, 4-Fluorobenzaldehyde | K₂CO₃ | DMF | 120-140 | 4-6 | 85-95 |

| 2 | Aldehyde Reduction | 4-Phenoxybenzaldehyde | NaBH₄ | Methanol/Ethanol | 0 to RT | 2-4 | >95 |

Mandatory Visualization

The following diagrams illustrate the key synthesis pathway and the general workflow of the experimental procedures.

Caption: Synthesis pathway for this compound.

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to (4-Phenoxyphenyl)methanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Phenoxyphenyl)methanol, also known as 4-phenoxybenzyl alcohol, is an aromatic ether and primary alcohol with significant applications as a key intermediate in the synthesis of pharmaceuticals and other advanced organic materials. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectral data, a representative synthesis protocol, and an exploration of the known biological activities of structurally related compounds, offering insights for its potential applications in drug discovery and development.

Chemical Structure and Identification

This compound possesses a molecular structure characterized by a benzyl alcohol core where the phenyl ring is substituted at the para-position with a phenoxy group.

Systematic IUPAC Name: this compound

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 2215-78-3[1] |

| Molecular Formula | C₁₃H₁₂O₂[1] |

| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)CO[1] |

| InChI | InChI=1S/C13H12O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,14H,10H2[1] |

| InChIKey | FEOMFFKZOZMBKD-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. The compound exists as a solid at room temperature.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Weight | 200.23 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 54.5-56 °C | |

| Boiling Point | 333.2 ± 25.0 °C at 760 mmHg | |

| Solubility | No information available | [2] |

| pKa | 14.36 ± 0.10 (Predicted) |

Spectral Data Analysis

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the two phenyl rings, the benzylic methylene protons, and the hydroxyl proton. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is expected to show signals for the twelve aromatic carbons and one aliphatic carbon of the methylene group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by key absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3200 | O-H | Strong, broad peak due to the hydroxyl group |

| 3100-3000 | C-H (aromatic) | Stretching vibrations of aromatic C-H bonds |

| 2900 | C-H (aliphatic) | Stretching vibrations of the methylene C-H bonds |

| 1610, 1500 | C=C (aromatic) | Sharp peaks consistent with aromatic carbon-carbon double bonds |

| 1240 | C-O (ether) | Asymmetric stretching of the aryl ether linkage |

| 1050 | C-O (alcohol) | Stretching of the primary alcohol C-O bond |

Note: The IR data is based on typical values for similar compounds and may vary.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak.

Table 4: Major Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 200 | 99.99 | [M]⁺ (Molecular Ion) |

| 77 | 62.82 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | 33.83 | [C₄H₃]⁺ |

| 79 | 32.99 | [C₆H₇]⁺ |

| 107 | 29.86 | [C₇H₇O]⁺ |

Experimental Protocols

Synthesis of this compound via Reduction of 4-Phenoxybenzaldehyde

This protocol describes a general method for the reduction of an aldehyde to a primary alcohol using sodium borohydride. This method is adaptable for the synthesis of this compound from 4-phenoxybenzaldehyde.

Caption: Workflow for the synthesis of this compound.

Materials:

-

4-Phenoxybenzaldehyde

-

Absolute Ethanol

-

Sodium borohydride (NaBH₄)

-

10% Hydrochloric acid (HCl)

-

5% Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous solution of sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-phenoxybenzaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add sodium borohydride (0.74 eq) portion-wise with stirring.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After 24 hours, carefully add 10% hydrochloric acid to the reaction mixture to quench the excess sodium borohydride.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting residue in a mixture of diethyl ether and 5% hydrochloric acid.

-

Separate the organic phase and wash it successively with 5% hydrochloric acid (2x) and brine (2x).

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to yield this compound.[2]

Biological Activity and Drug Development Potential

While specific studies on the biological activity of this compound are limited, the phenoxybenzyl alcohol scaffold is present in a number of biologically active molecules. Research on closely related compounds provides valuable insights into its potential pharmacological relevance.

Insights from Structurally Related Compounds

-

4-Hydroxybenzyl Alcohol (4-HBA): This compound, a major constituent of the medicinal plant Gastrodia elata, has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4] Mechanistic studies have shown that 4-HBA can suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in macrophages.[3] It also exerts neuroprotective effects by up-regulating the transcription factor Nrf2 and subsequent antioxidant genes like HO-1 through the PI3K/Akt signaling pathway.[5] Furthermore, 4-HBA has been shown to activate ERK and Akt signaling pathways.[4]

-

3-Phenoxybenzyl Alcohol: This isomer is a metabolite of several pyrethroid insecticides.[6] Some in vitro studies have suggested potential endocrine activity, though this has not been consistently observed in mammalian systems.[6][7]

Potential Signaling Pathway Interactions

Based on the activities of its structural analogs, it is plausible that this compound or its derivatives could interact with key signaling pathways relevant to drug development.

Caption: Potential signaling pathways modulated by this compound derivatives.

The structural similarity to compounds known to modulate pathways such as PI3K/Akt, ERK, and Nrf2 suggests that derivatives of this compound could be explored for therapeutic potential in areas like neurodegenerative diseases and inflammatory conditions. The phenoxybenzyl moiety serves as a valuable pharmacophore that can be further modified to optimize activity and selectivity towards specific biological targets.

Conclusion

This compound is a well-characterized compound with established physicochemical properties and spectral data. Its role as a synthetic intermediate is of significant interest to the pharmaceutical and materials science industries. While direct biological data on this compound is not extensively available, the known activities of its structural analogs suggest that this chemical scaffold holds promise for the development of novel therapeutic agents. Further investigation into the biological effects and signaling pathway modulation of this compound and its derivatives is warranted to fully elucidate its potential in drug discovery.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. prepchem.com [prepchem.com]

- 3. Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-oxidative effects of 4-hydroxybenzyl alcohol in astrocytes confer protective effects in autocrine and paracrine manners - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Hydroxybenzyl alcohol confers neuroprotection through up-regulation of antioxidant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

Spectroscopic Profile of (4-Phenoxyphenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-Phenoxyphenyl)methanol (CAS No: 2215-78-3), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₃H₁₂O₂ with a molecular weight of 200.23 g/mol .[1] Spectroscopic analysis confirms the structure, which consists of a benzyl alcohol moiety linked to a phenyl group through an ether bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data (Typical Values)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.40 - 7.25 | Multiplet | 4H | Ar-H (Protons on phenoxy ring and H-2', H-6') |

| ~ 7.15 - 7.00 | Multiplet | 5H | Ar-H (Protons on benzyl ring) |

| ~ 4.65 | Singlet | 2H | -CH₂OH |

| ~ 1.60 | Singlet (broad) | 1H | -CH₂OH |

Table 2: ¹³C NMR Spectroscopic Data (Typical Values)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 157.5 | Ar-C -O (Phenoxy ring) |

| ~ 156.9 | Ar-C -O (Benzyl ring) |

| ~ 135.9 | Ar-C -CH₂OH |

| ~ 129.8 | Ar-C H (Phenoxy ring) |

| ~ 128.8 | Ar-C H (Benzyl ring) |

| ~ 123.5 | Ar-C H (Phenoxy ring) |

| ~ 119.0 | Ar-C H (Phenoxy ring) |

| ~ 118.8 | Ar-C H (Benzyl ring) |

| ~ 64.5 | -C H₂OH |

Note: Specific chemical shifts can vary slightly based on solvent and concentration.

Infrared (IR) Spectroscopy

The FTIR spectrum is typically acquired from a KBr pellet.[1]

Table 3: FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2930 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| ~ 1600 - 1475 | Medium-Strong | Aromatic C=C ring stretching |

| ~ 1240 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~ 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectra are typically obtained via electron ionization (EI). The data reveals a distinct fragmentation pattern useful for structural confirmation.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 200 | 99.99 | [M]⁺ (Molecular Ion) |

| 107 | 29.86 | [M - C₆H₅O]⁺ |

| 79 | 32.99 | [C₆H₇]⁺ |

| 77 | 62.82 | [C₆H₅]⁺ |

| 51 | 33.83 | [C₄H₃]⁺ |

Data sourced from PubChem, acquired via GC-MS with an EI-B source.[1]

Experimental Protocols

Standardized protocols are crucial for reproducible spectroscopic data acquisition.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) within a clean, dry NMR tube.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Homogenization : Ensure the sample is fully dissolved, using gentle vortexing if necessary. Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Data Acquisition : Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data using appropriate pulse sequences. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the isotope.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet) : Grind a small amount (1-2 mg) of solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation using Gas Chromatography (GC-MS).

-

Ionization : In the ion source, bombard the sample molecules with a high-energy electron beam (typically 70 eV for Electron Ionization). This process forms a positively charged molecular ion and various fragment ions.

-

Mass Analysis : Accelerate the generated ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).

-

Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

The electron ionization mass spectrum of this compound shows characteristic fragments. The proposed fragmentation pathway helps in confirming the molecular structure.

Caption: Key fragmentation pathways in mass spectrometry.

IR Functional Group Correlation

This diagram correlates the main functional groups of this compound with their characteristic absorption regions in the infrared spectrum.

References

In-Depth Technical Guide to (4-Phenoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Phenoxyphenyl)methanol, a key chemical intermediate. This document details its chemical identifiers, physicochemical properties, and a detailed experimental protocol for its synthesis and purification.

Core Data Summary

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below, facilitating its unambiguous identification in research and development settings.

| Identifier Type | Value | Source |

| CAS Number | 2215-78-3 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₃H₁₂O₂ | [1] |

| InChI | InChI=1S/C13H12O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,14H,10H2 | [1] |

| InChIKey | FEOMFFKZOZMBKD-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)CO | [1] |

| ChEMBL ID | CHEMBL4850613 | [1] |

| DSSTox Substance ID | DTXSID40356553 | [1] |

| PubChem CID | 826195 | [1] |

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the following table.

| Property | Value | Source |

| Molecular Weight | 200.23 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | 333.2 °C at 760 mmHg |

Experimental Protocols

A plausible and widely applicable method for the synthesis of this compound is the reduction of its corresponding aldehyde, 4-phenoxybenzaldehyde. The following section details a representative experimental protocol for this transformation.

Synthesis of this compound via Reduction of 4-Phenoxybenzaldehyde

Principle:

The carbonyl group of 4-phenoxybenzaldehyde is reduced to a primary alcohol using a suitable reducing agent. Common and effective reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is also a viable method. This protocol will focus on the use of sodium borohydride due to its milder nature and ease of handling compared to LiAlH₄.

Materials:

-

4-Phenoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-phenoxybenzaldehyde (1 equivalent) in methanol or ethanol.

-

Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermic reaction.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C. This will decompose any excess sodium borohydride.

-

Solvent Removal: Remove the bulk of the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add diethyl ether or ethyl acetate. Transfer the mixture to a separatory funnel. If the product is not fully dissolved, more extraction solvent can be added.

-

Washing: Wash the organic layer sequentially with a dilute solution of hydrochloric acid and then with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

Purification of this compound

Principle:

Recrystallization is a standard technique for the purification of solid organic compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor.

Procedure:

-

Solvent Selection: A suitable solvent or solvent system for the recrystallization of this compound needs to be determined experimentally. Common choices for compounds with similar structures include ethanol/water, methanol/water, or toluene/heptane mixtures. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be briefly boiled and then hot-filtered to remove the charcoal and colored impurities.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be further cooled in an ice bath.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. The crystals should then be dried thoroughly, for instance, in a vacuum oven, to remove any residual solvent.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway from 4-phenoxybenzaldehyde to this compound.

References

An In-depth Technical Guide on the Reactivity and Stability of (4-Phenoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Phenoxyphenyl)methanol is a key chemical intermediate possessing a unique structural motif that combines a benzyl alcohol and a diaryl ether. This guide provides a comprehensive overview of its reactivity and stability, critical aspects for its application in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document details the compound's chemical and physical properties, explores its reactivity through an examination of its core functional groups, and discusses its stability under various conditions. Experimental protocols for key transformations, though often adapted from closely related analogues due to a lack of specific literature, are provided alongside data presented in a clear, tabular format for ease of comparison. Furthermore, reaction pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the molecule's behavior.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 200.23 g/mol | --INVALID-LINK-- |

| Melting Point | 54.5-56 °C | --INVALID-LINK-- |

| Boiling Point | 333.2±25.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.151±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 14.36±0.10 (Predicted) | --INVALID-LINK-- |

| CAS Number | 2215-78-3 | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a corresponding carbonyl compound, such as 4-phenoxybenzaldehyde or an ester of 4-phenoxybenzoic acid. A common and effective method is the reduction of the aldehyde using a hydride-based reducing agent.

Experimental Protocol: Reduction of 4-Phenoxybenzaldehyde

This protocol is adapted from the reduction of similar aromatic aldehydes.

Materials:

-

4-Phenoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Distilled water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-phenoxybenzaldehyde (1.0 equivalent) in a 1:1 mixture of THF and methanol at room temperature.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise over approximately 15 minutes, ensuring the temperature remains low.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Allow the reaction to warm to room temperature and continue stirring for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of distilled water.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound.

Caption: Workflow for the synthesis of this compound via reduction.

Reactivity

The reactivity of this compound is primarily dictated by its two functional groups: the benzylic alcohol and the diaryl ether.

Reactions of the Benzylic Alcohol

The benzylic alcohol moiety is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid.

A mild and selective oxidation can be achieved using various reagents, with the Swern oxidation being a common laboratory-scale method.

Reaction Scheme:

This compound → 4-Phenoxybenzaldehyde

Experimental Protocol: Swern Oxidation

This protocol is a general procedure for Sworn oxidation.

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Water, Brine

Procedure:

-

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C, add a solution of DMSO (2.7 equivalents) in anhydrous DCM dropwise.

-

Stir the mixture for 5 minutes.

-

Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 5 minutes.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add triethylamine (7.0 equivalents) dropwise over 10 minutes.

-

Allow the mixture to warm to room temperature.

-

Add water to quench the reaction and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to afford 4-phenoxybenzaldehyde.

(4-Phenoxyphenyl)methanol molecular weight and formula

An In-depth Technical Guide on (4-Phenoxyphenyl)methanol

This guide provides essential physicochemical data for this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is critical for experimental design, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₂ | [1] |

| Molecular Weight | 200.23 g/mol | [1][2] |

Experimental Protocols

Detailed experimental protocols for determining the molecular weight and formula of a compound like this compound typically involve the following standard analytical techniques.

1. Mass Spectrometry for Molecular Weight Determination

-

Objective: To determine the accurate molecular mass of the compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is often suitable for polar molecules.

-

Mass Analysis: The ionized molecules are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Interpretation: The peak corresponding to the molecular ion ([M+H]⁺, [M+Na]⁺, or [M]⁺˙) is identified to determine the molecular weight. For this compound, a prominent peak would be expected around m/z 200.23.

-

2. Elemental Analysis for Molecular Formula Determination

-

Objective: To determine the empirical formula by quantifying the percentage of each element (C, H, O).

-

Instrumentation: An elemental analyzer.

-

Methodology:

-

Sample Preparation: A precise amount of the dried, pure compound is weighed.

-

Combustion: The sample is combusted in a furnace at high temperatures in the presence of oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and other elements to their respective oxides.

-

Separation and Detection: The combustion gases are passed through a series of columns that separate the CO₂, H₂O, and other gases. The amount of each gas is quantified using a thermal conductivity detector or other suitable detectors.

-

Calculation: The percentages of carbon and hydrogen are calculated from the amounts of CO₂ and H₂O produced. The percentage of oxygen is typically determined by difference.

-

Formula Determination: The elemental percentages are used to calculate the empirical formula. The molecular formula is then determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.

-

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name, its molecular formula, and the corresponding molecular weight.

Caption: Relationship between chemical name, formula, and molecular weight.

References

An In-depth Technical Guide to (4-Phenoxyphenyl)methanol: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Phenoxyphenyl)methanol, also known as 4-phenoxybenzyl alcohol, is an aromatic alcohol that serves as a valuable intermediate in the synthesis of a variety of organic molecules. Its unique structure, featuring a diphenyl ether moiety and a reactive hydroxymethyl group, makes it a significant building block in the development of pharmaceuticals, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound, along with detailed experimental protocols and a logical workflow for its preparation.

Introduction

This compound is a white solid organic compound with the chemical formula C₁₃H₁₂O₂.[1] Its molecular structure consists of a benzyl alcohol core where the phenyl ring is substituted at the para position with a phenoxy group. This structural motif is of interest in medicinal chemistry and materials science due to the combination of the flexible ether linkage and the reactive benzylic alcohol. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its synthesis and properties are well-established within the broader context of organic chemistry. The compound is primarily utilized as a chemical intermediate for the synthesis of more complex molecules.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O₂ | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| CAS Number | 2215-78-3 | [1] |

| Appearance | Solid | |

| InChI | 1S/C13H12O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,14H,10H2 | [1] |

| InChIKey | FEOMFFKZOZMBKD-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)CO | [1] |

| Purity | 98% (typical) | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. The most common and practical approaches involve the reduction of a corresponding carbonyl compound or the formation of the diaryl ether bond. Below are detailed experimental protocols for two primary synthetic routes.

Synthesis via Reduction of 4-Phenoxybenzaldehyde

One of the most direct methods for the preparation of this compound is the reduction of 4-phenoxybenzaldehyde. This method is generally high-yielding and utilizes common reducing agents.

Experimental Protocol:

-

Materials: 4-phenoxybenzaldehyde, sodium borohydride (NaBH₄), methanol, diethyl ether, water, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve 4-phenoxybenzaldehyde (1.0 eq) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

-

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis provides an alternative route to this compound by forming the ether linkage. This method involves the reaction of a phenoxide with a benzyl halide.[4][5][6]

Experimental Protocol:

-

Materials: 4-hydroxybenzyl alcohol, bromobenzene, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF), ethyl acetate, water, brine, anhydrous sodium sulfate.

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Add bromobenzene (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Synthesis via Ullmann Condensation

The Ullmann condensation is another powerful method for the formation of diaryl ethers and can be adapted for the synthesis of this compound.[7][8][9] This reaction typically involves the copper-catalyzed coupling of a phenol with an aryl halide.

Experimental Protocol:

-

Materials: 4-bromobenzyl alcohol, phenol, potassium carbonate (K₂CO₃), copper(I) iodide (CuI), pyridine, N,N-dimethylformamide (DMF).

-

Procedure:

-

In a flame-dried Schlenk flask, combine 4-bromobenzyl alcohol (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous DMF and pyridine as a co-solvent.

-

Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts.

-

Wash the Celite pad with ethyl acetate.

-

Combine the filtrate and washings, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield this compound.

-

Logical Workflow for Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final purified product.

Caption: Logical workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the direct interaction of this compound with biological signaling pathways. While derivatives of similar benzyl alcohols, such as p-hydroxybenzyl alcohol, have been investigated for their neuroprotective effects through pathways like the JNK/Jun/Caspase-3 cascade, such specific data for this compound is not available.[10] The primary role of this compound in the life sciences appears to be as a precursor for the synthesis of biologically active molecules, where the final product, rather than the intermediate itself, is the subject of pharmacological investigation.

Conclusion

This compound is a key chemical intermediate with well-defined physicochemical properties and established synthetic routes. The reduction of 4-phenoxybenzaldehyde and etherification reactions such as the Williamson and Ullmann syntheses provide reliable methods for its preparation. While its direct biological activity and engagement with signaling pathways are not yet characterized, its importance as a building block in the development of new chemical entities for pharmaceutical and other applications is clear. This guide provides the necessary technical information for researchers and scientists to effectively synthesize, handle, and utilize this compound in their research and development endeavors.

References

- 1. This compound | C13H12O2 | CID 826195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | PCOVERY [pcovery.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of (4-Phenoxyphenyl)methanol: A Technical Guide for Novel Drug Discovery

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the potential research avenues for (4-Phenoxyphenyl)methanol. While primarily recognized as a versatile chemical intermediate, emerging research highlights its role as a key building block for the synthesis of novel therapeutic agents, particularly in the field of oncology. This document provides a comprehensive overview of its chemical properties, potential biological applications, and detailed experimental protocols to facilitate further investigation into this promising scaffold.

Core Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.23 g/mol .[1] It is also known by its synonym, 4-phenoxybenzyl alcohol. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O₂ | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| CAS Number | 2215-78-3 | |

| Appearance | Solid | [1] |

| SMILES String | OCc1ccc(Oc2ccccc2)cc1 | [1] |

| InChI Key | FEOMFFKZOZMBKD-UHFFFAOYSA-N | [1] |

Potential Research Area: A Scaffold for Novel Acetyl-CoA Carboxylase (ACC) Inhibitors

The most promising area of research for this compound lies in its use as a precursor for the synthesis of potent enzyme inhibitors. The "4-phenoxy-phenyl" moiety is a core structural component of a novel class of isoxazole derivatives that have demonstrated significant inhibitory activity against Acetyl-CoA Carboxylase (ACC).[2]

ACC is a critical enzyme in the regulation of fatty acid metabolism and is considered a promising therapeutic target for various diseases, including cancer.[3][4] The inhibition of ACC can disrupt the energy metabolism of cancer cells, leading to reduced proliferation and the induction of apoptosis.[2]

Derivatives of this compound have been synthesized and evaluated for their anti-proliferative effects against several human cancer cell lines, demonstrating the potential of this chemical scaffold in oncology drug discovery.

Quantitative Biological Activity of this compound Derivatives

The following table summarizes the in vitro biological activity of synthesized 4-phenoxy-phenyl isoxazole derivatives, which can be conceptually derived from this compound.

| Compound ID | Target | Assay Type | IC₅₀ (nM) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6g | ACC1 | Enzymatic | 99.8 | A549 (Lung) | 1.10 | [2] |

| HepG2 (Liver) | 1.73 | [2] | ||||

| MDA-MB-231 (Breast) | 1.50 | [2] | ||||

| 6l | ACC1 | Enzymatic | - | A549 (Lung) | 0.22 | [5] |

| HepG2 (Liver) | 0.26 | [5] | ||||

| MDA-MB-231 (Breast) | 0.21 | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of biologically active derivatives from this compound and for the key biological assays used to evaluate their efficacy.

Synthesis of 4-Phenoxy-phenyl Isoxazole Derivatives

The following is a proposed synthetic route starting from this compound to yield the 4-phenoxy-phenyl isoxazole core structure.

Step 1: Oxidation of this compound to 4-Phenoxybenzaldehyde

-

To a solution of this compound in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by quenching with a suitable reagent and extract the product.

-

Purify the crude product by column chromatography to obtain 4-phenoxybenzaldehyde.

Step 2: Oximation of 4-Phenoxybenzaldehyde

-

Dissolve 4-phenoxybenzaldehyde and hydroxylamine hydrochloride in a solvent such as ethanol or pyridine.

-

Heat the mixture to reflux for a specified period.

-

After cooling, the product, 4-phenoxybenzaldehyde oxime, can be isolated by precipitation or extraction.[2]

Step 3: Chlorination of 4-Phenoxybenzaldehyde Oxime

-

Treat the oxime with a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF).[2]

-

The reaction proceeds to form the corresponding chloroaldoxime.

Step 4: Cyclization to form the Isoxazole Ring

-

The chloroaldoxime is then reacted with a substituted alkyne in the presence of a base (e.g., triethylamine) to undergo a [3+2] cycloaddition reaction.

-

This step yields the 3-(4-phenoxyphenyl)isoxazole core structure, which can be further modified to produce a library of derivatives.[2]

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

A luminescent ADP detection assay can be used to measure ACC activity.[6] This assay quantifies the amount of ADP produced, which is directly proportional to the enzyme's activity.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the ACC enzyme, its substrates (acetyl-CoA, ATP, and bicarbonate), and the test compound (a derivative of this compound) in a suitable kinase buffer.

-

Incubation: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent, which converts the ADP produced into ATP and then uses the newly synthesized ATP to generate a luminescent signal via a luciferase reaction.[7][8]

-

Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the ACC activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10]

Protocol:

-

Cell Seeding: Seed the desired cancer cell lines (e.g., A549, HepG2, MDA-MB-231) into a 96-well plate and allow them to adhere overnight.[11]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives.

-

Incubation: Incubate the cells for a period of 24 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.[12][13]

Protocol:

-

Cell Treatment: Treat the cancer cells with the test compound for a specified duration.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[13]

-

Staining: Stain the cells with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to prevent staining of RNA.[14]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Annexin V staining followed by flow cytometry is a common method to detect and quantify apoptosis.[1]

Protocol:

-

Cell Treatment: Induce apoptosis in the target cells by treating them with the test compound.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V conjugated to a fluorescent tag (e.g., FITC) and propidium iodide (PI).[15] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[15]

Conclusion

This compound presents itself as a valuable and underexplored starting material for the development of novel therapeutic agents. Its utility as a scaffold for potent ACC inhibitors highlights a clear and promising research trajectory in the field of oncology. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to further investigate the potential of this compound and its derivatives in the ongoing search for innovative medicines.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs - ProQuest [proquest.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. benchchem.com [benchchem.com]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. wp.uthscsa.edu [wp.uthscsa.edu]

- 14. youtube.com [youtube.com]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

(4-Phenoxyphenyl)methanol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (4-Phenoxyphenyl)methanol (CAS No: 2215-78-3). The following sections detail the physical and chemical properties, hazard classifications, personal protective equipment, first aid measures, and general experimental protocols relevant to the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for making informed decisions regarding its handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₂ | [1][2] |

| Molecular Weight | 200.23 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 54.5-56 °C | [3] |

| Boiling Point | 333.2 ± 25.0 °C at 760 mmHg | [3] |

| InChI Key | FEOMFFKZOZMBKD-UHFFFAOYSA-N | [1][3] |

| CAS Number | 2215-78-3 | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications and associated precautionary statements are summarized in Table 2.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement (H-code) | Precautionary Statement (P-code) |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 | |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 | |

| Serious Eye Damage (Category 1) | Danger | H318: Causes serious eye damage. | P280, P305+P351+P338, P310 | |

| Skin Sensitization (Category 1) | Warning | H317: May cause an allergic skin reaction. | P261, P272, P280, P302+P352, P333+P313, P501 | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Experimental Protocols for Toxicological Assessment

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity category based on a reduced number of animals.

-

Principle: A stepwise procedure is used with a limited number of animals at each step. The outcome of each step determines the next step, allowing for classification with minimal animal usage.

-

Animal Model: Typically, rats of a single sex (usually females) are used.[2]

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[2]

-

The substance is administered orally to a group of three animals.

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[4]

-

The number of mortalities in this group determines the next step:

-

If mortality is observed, the test is repeated at a lower dose level.

-

If no mortality is observed, the test is repeated at a higher dose level.

-

-

-

Classification: The substance is classified into a GHS category based on the dose at which mortality is observed.

Skin Irritation (OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential, avoiding the use of live animals.[5]

-

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis model.[5][6] The endpoint measured is cell viability.

-

Test System: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).

-

Procedure:

-

The test substance is applied to the surface of the skin tissue model.

-

After a defined exposure period (e.g., 60 minutes), the substance is removed by rinsing.[6]

-

The tissues are incubated for a post-exposure period (e.g., 42 hours).

-

Cell viability is determined using a colorimetric assay (e.g., MTT assay), which measures the metabolic activity of the cells.

-

-

Classification: A substance is identified as an irritant (GHS Category 2) if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.[5]

Serious Eye Damage (OECD Guideline 405: Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or serious eye damage.[1][7]

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, with the untreated eye serving as a control.[7][8]

-

Animal Model: Albino rabbits are the preferred species.[8]

-

Procedure:

-

The substance is instilled into the eye of a single animal.

-

The eyes are examined and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals (e.g., 1, 24, 48, and 72 hours after application).[7][8]

-

If a corrosive or severe irritant effect is observed, no further testing is performed.

-

If the initial test does not show severe effects, the response is confirmed in up to two additional animals.[7]

-

-

Classification: A substance is classified as causing serious eye damage (GHS Category 1) if it produces irreversible tissue damage in the eye or serious physical decay of vision.

Safety and Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring laboratory safety. The following diagram illustrates a general workflow for the safe handling of this and other hazardous chemicals.

Caption: A flowchart illustrating the key steps for the safe handling of hazardous chemicals in a laboratory setting.

Toxicological Risk Assessment Framework

Understanding the potential risks associated with a chemical is a multi-step process. The following diagram outlines a general framework for toxicological risk assessment.

Caption: A diagram showing the four main components of a toxicological risk assessment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that meets ANSI Z87.1 standards.

-

Skin Protection:

-

Wear a lab coat.

-

Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use and change them frequently, especially if contaminated.

-

-

Respiratory Protection: If working in an area with insufficient ventilation or if dust is generated, use a NIOSH-approved respirator with a particulate filter.

First Aid Measures

In case of exposure to this compound, immediate action is required.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][9] Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice/attention.[9]

-

After Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[9]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate the area. Ensure adequate ventilation. Wear appropriate PPE as described in Section 6. Avoid breathing dust.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[10] Clean the spill area thoroughly with soap and water.

Storage and Incompatibility

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][9]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it in the sanitary sewer system.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for this compound from your supplier before handling the chemical. All laboratory work should be conducted by trained professionals in a well-equipped facility.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. scribd.com [scribd.com]

- 3. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 4. youtube.com [youtube.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. dermatest.com [dermatest.com]

- 7. nucro-technics.com [nucro-technics.com]

- 8. oecd.org [oecd.org]

- 9. siesascs.edu.in [siesascs.edu.in]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of (4-Phenoxyphenyl)methanol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-phenoxyphenyl)methanol. Due to the limited availability of published quantitative solubility data for this specific compound, this document outlines its predicted solubility profile based on its molecular structure and the well-established principle of "like dissolves like." Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility in various common laboratory solvents, which is crucial for applications in research, synthesis, and formulation development.

Physicochemical Properties of this compound

This compound is a solid organic compound with the chemical formula C₁₃H₁₂O₂ and a molecular weight of approximately 200.23 g/mol .[1] Its structure features a central phenyl ring substituted with a hydroxymethyl group (-CH₂OH) and a phenoxy group (-O-C₆H₅).

The presence of the hydroxyl group makes the molecule capable of acting as both a hydrogen bond donor and acceptor, introducing a polar characteristic.[2][3][4] However, the two aromatic rings (phenyl and phenoxy groups) constitute a large, nonpolar, and hydrophobic region.[3][5] The overall solubility of this compound is therefore determined by the interplay between its polar hydroxyl group and its predominantly nonpolar aromatic structure.

Predicted Solubility Profile

Based on the "like dissolves like" principle, which states that substances with similar polarities tend to be soluble in one another, a qualitative prediction of the solubility of this compound can be made.[6][7][8]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The hydroxyl group can form hydrogen bonds with these solvents.[2][3] However, the large nonpolar aromatic portion of the molecule is expected to significantly limit its solubility in highly polar solvents like water.[3][5] Solubility is expected to be low in water and increase with short-chain alcohols like methanol and ethanol as the alkyl chain of the solvent can interact more favorably with the nonpolar part of the solute.[2][6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents have polar characteristics but do not donate hydrogen bonds. They can act as hydrogen bond acceptors for the hydroxyl group of this compound. Given their intermediate polarity, these solvents are expected to be effective at dissolving the compound by interacting with both its polar and nonpolar regions. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally excellent solvents for a wide range of organic compounds and are predicted to solubilize this compound well.[6]

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The large aromatic structure of this compound suggests that it will have favorable van der Waals interactions with nonpolar solvents.[6] Therefore, good solubility is anticipated in aromatic solvents like toluene and moderately polar ethers like diethyl ether. Solubility in highly aliphatic, nonpolar solvents like hexane might be more limited but still greater than in water.

Predicted Quantitative Solubility Data

The following table summarizes the predicted solubility of this compound in common laboratory solvents at ambient temperature. These values are illustrative and should be confirmed experimentally using the protocol provided below.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low | The large hydrophobic aromatic rings dominate over the single polar hydroxyl group, limiting interaction with the highly polar water. |

| Methanol | Moderate | The alkyl group of methanol has some nonpolar character, and it can hydrogen bond with the hydroxyl group. | |

| Ethanol | Moderate to High | Similar to methanol, but the slightly larger alkyl chain may improve interaction with the nonpolar part of the solute. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds. |

| Dimethylformamide (DMF) | High | Similar to DMSO, it is an excellent solvent for many organic compounds. | |

| Acetone | Moderate to High | A good general-purpose solvent that can interact with both polar and nonpolar moieties. | |

| Acetonitrile | Moderate | Less polar than DMSO and DMF, but should still be a reasonably good solvent. | |

| Nonpolar | Toluene | High | The aromatic nature of toluene allows for strong π-stacking interactions with the phenyl rings of the solute. |

| Dichloromethane (DCM) | High | A solvent of intermediate polarity that is effective for a wide range of organic compounds. | |

| Diethyl Ether | Moderate | A relatively nonpolar solvent that can accept a hydrogen bond. | |

| Hexane | Low to Moderate | A nonpolar aliphatic solvent; solubility will depend on the van der Waals interactions with the aromatic rings. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid.[9] It involves agitating an excess of the solid with the solvent for a prolonged period to ensure equilibrium is reached.

Materials:

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time to reach equilibrium (typically 24-72 hours).[10] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.[10] Alternatively, the samples can be centrifuged at the same temperature to pellet the excess solid before taking the supernatant.[10]

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility by taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

References

- 1. This compound | C13H12O2 | CID 826195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. Khan Academy [khanacademy.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. quora.com [quora.com]

Methodological & Application

The Pivotal Role of (4-Phenoxyphenyl)methanol in Medicinal Chemistry: A Guide to Application and Synthesis

(4-Phenoxyphenyl)methanol , a seemingly simple aromatic alcohol, serves as a crucial cornerstone in the synthesis of a range of biologically active molecules. Its unique structural motif, featuring a flexible ether linkage between two phenyl rings and a reactive hydroxymethyl group, has made it a valuable building block for medicinal chemists. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting its utility in the creation of potent therapeutic agents and insecticides. The primary application of this building block is in the synthesis of pyrethroid insecticides, where it forms the alcohol-derived portion of the active ester.

Application in the Synthesis of Pyrethroid Insecticides

This compound, often in the form of 3-phenoxybenzyl alcohol or its α-cyano derivative, is a key precursor in the industrial synthesis of several major pyrethroid insecticides, including permethrin, cypermethrin, and deltamethrin.[1][2][3][4][5][6][7][8][9] These synthetic analogs of the natural insecticidal pyrethrins are characterized by their high potency against a broad spectrum of insects and enhanced stability.[10][11]

The general synthetic strategy involves the esterification of the hydroxyl group of a phenoxybenzyl alcohol derivative with a suitable cyclopropanecarboxylic acid, such as chrysanthemic acid or its halogenated analogs.[1][2][3][6]

Table 1: Prominent Pyrethroid Insecticides Synthesized from this compound Derivatives

| Insecticide | Acid Moiety | Alcohol Moiety Precursor | Key Features |